(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
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Overview
Description
(Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound characterized by its unique structural features, including a thioxothiazolidinone ring and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves multiple steps:
Formation of the Thioxothiazolidinone Ring: This step often involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidinone core.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene moiety can be introduced via a condensation reaction between an aldehyde (3-methoxybenzaldehyde) and the thioxothiazolidinone intermediate.
Attachment of the Hydroxyphenyl Group: The final step involves coupling the hydroxyphenyl group to the thioxothiazolidinone derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and methoxybenzylidene moieties.
Reduction: Reduction reactions can target the carbonyl groups within the thioxothiazolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Anti-inflammatory Properties: It may exhibit anti-inflammatory effects by inhibiting specific enzymes or signaling pathways.
Industry
Pharmaceuticals: Used in the synthesis of drug candidates.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thus preventing substrate interaction.
Signal Transduction Modulation: It may interfere with cellular signaling pathways, altering cellular responses.
Membrane Disruption: The compound can integrate into cell membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Share the thiazolidinone core but differ in substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
Structural Complexity: The combination of a thioxothiazolidinone ring with a methoxybenzylidene moiety and a hydroxyphenyl group is unique.
Bioactivity: Its specific bioactive properties distinguish it from other similar compounds.
This detailed overview provides a comprehensive understanding of (Z)-N-(3-hydroxyphenyl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide, covering its synthesis, reactions, applications, and mechanisms of action
Properties
Molecular Formula |
C20H18N2O4S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-26-16-7-2-4-13(10-16)11-17-19(25)22(20(27)28-17)9-8-18(24)21-14-5-3-6-15(23)12-14/h2-7,10-12,23H,8-9H2,1H3,(H,21,24)/b17-11- |
InChI Key |
MXNIPDUGOIHELP-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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